molecular formula C11H9F3INO B12632361 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile CAS No. 920334-22-1

4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile

Katalognummer: B12632361
CAS-Nummer: 920334-22-1
Molekulargewicht: 355.09 g/mol
InChI-Schlüssel: MRHGZQVILNYJCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile is an organic compound with the molecular formula C11H9F3INO It is characterized by the presence of an iodo group, a trifluoromethyl group, and a butanenitrile moiety attached to a phenoxy ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile typically involves the reaction of 2-iodo-5-(trifluoromethyl)phenol with 4-bromobutanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The phenoxy ring can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.

Major Products Formed

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Coupling Reactions: Formation of biaryl or alkyne derivatives.

Wissenschaftliche Forschungsanwendungen

4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The presence of the iodo and trifluoromethyl groups can influence its binding affinity and specificity towards molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 4-Iodo-2-(trifluoromethyl)benzonitrile
  • 2-Iodo-5-(trifluoromethyl)phenol

Uniqueness

4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the iodo and trifluoromethyl groups enhances its utility in various synthetic and research applications compared to similar compounds.

Eigenschaften

CAS-Nummer

920334-22-1

Molekularformel

C11H9F3INO

Molekulargewicht

355.09 g/mol

IUPAC-Name

4-[2-iodo-5-(trifluoromethyl)phenoxy]butanenitrile

InChI

InChI=1S/C11H9F3INO/c12-11(13,14)8-3-4-9(15)10(7-8)17-6-2-1-5-16/h3-4,7H,1-2,6H2

InChI-Schlüssel

MRHGZQVILNYJCZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(F)(F)F)OCCCC#N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.